molecular formula C30H40N2O6 B6591173 (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate CAS No. 129460-15-7

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B6591173
CAS No.: 129460-15-7
M. Wt: 524.6 g/mol
InChI Key: LOSDSFHOKANAGM-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a protected lysine derivative featuring dual orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group at the ε-amino position. Its molecular formula is C₃₀H₄₀N₂O₆ (MW: 548.65 g/mol), and it is widely used in peptide synthesis as a building block to enable sequential deprotection during solid-phase synthesis . The tert-butyl ester at the carboxyl terminus enhances solubility in organic solvents, facilitating coupling reactions .

Synthesis typically involves sequential protection of lysine’s amino groups. For example, describes a method where 6-aminohexanoic acid is first Boc-protected, followed by Fmoc introduction under basic conditions . High purity (>97%) and stability under basic conditions (e.g., piperidine deprotection of Fmoc) make it a preferred intermediate in combinatorial chemistry .

Properties

IUPAC Name

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSDSFHOKANAGM-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate , also known by its CAS number 940941-43-5 , is a synthetic derivative of amino acids and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C30_{30}H40_{40}N2_2O6_6
  • Molecular Weight : 524.658 g/mol
  • CAS Number : 940941-43-5
  • Purity : Typically >98% .

Structure

The compound features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis to protect amino groups. The presence of tert-butoxycarbonyl (Boc) groups further enhances its stability and solubility in organic solvents.

This compound has been studied primarily for its role as a potential inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer. The inhibition of these enzymes can lead to the reactivation of silenced genes that control cell growth and differentiation .

Therapeutic Applications

  • Cancer Treatment :
    • The compound exhibits selective inhibition against specific HDAC isoforms, which may be beneficial in cancer therapies by promoting apoptosis in malignant cells .
    • Case studies have shown that modifications to the structure can enhance selectivity and potency against different HDAC isoforms, making it a candidate for further development as an anti-cancer agent .
  • Neurodegenerative Diseases :
    • Research suggests that HDAC inhibitors can have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by improving cognitive function through modulation of gene expression related to neuronal health .

Case Studies

  • Study on HDAC Inhibition :
    • A study evaluated the compound's efficacy against a panel of HDAC isoforms, revealing IC50 values ranging between 14 to 67 nM for potent isoforms (HDAC1–3, 10, and 11). This indicates strong inhibitory activity compared to less potent effects on class IIa HDACs .
  • Modification Impact :
    • Research demonstrated that structural variations, such as the introduction of different amino acid residues, significantly affect the compound's biological activity. For instance, the presence of aromatic amino acids was linked to increased potency against specific HDAC isoforms .

Data Table

PropertyValue
Molecular Weight524.658 g/mol
Molecular FormulaC30_{30}H40_{40}N2_2O6_6
CAS Number940941-43-5
Purity>98%
IC50 (HDAC1–3, 10, 11)14–67 nM

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

  • The compound serves as a protected form of lysine in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase synthesis.
  • The tert-butyl (OtBu) group provides additional protection for the carboxylic acid, ensuring that reactions occur selectively at the desired sites.

Advantages

  • The Fmoc strategy is favored due to its compatibility with various coupling reagents and its ability to be removed under mild basic conditions, which preserves sensitive functional groups in the peptide chain.

Drug Development

Biologically Active Peptides

  • Compounds like Fmoc-Lys-OtBu are crucial in developing biologically active peptides that can act as therapeutics. The ability to introduce lysine residues into peptide sequences enhances their biological activity and stability.

Targeted Drug Delivery

  • The incorporation of specific amino acids such as lysine can improve the pharmacokinetics and bioavailability of drugs. This is particularly relevant in designing targeted therapies for diseases such as cancer and autoimmune disorders.

Bioconjugation

Linking Biomolecules

  • Fmoc-Lys-OtBu can be utilized to conjugate peptides or proteins to various carriers, including nanoparticles or antibodies. This application is vital for creating targeted delivery systems in drug formulations.

Applications in Diagnostics

  • The compound's ability to form stable conjugates aids in developing diagnostic agents for imaging and detection of specific biomarkers in diseases.

Research Applications

Analytical Chemistry

  • In research laboratories, Fmoc-Lys-OtBu is employed in various analytical techniques, including mass spectrometry and chromatography, to analyze peptide structures and purity.

Case Studies

Study Application Findings
Study on Anticancer PeptidesDrug DevelopmentDemonstrated enhanced efficacy of Fmoc-protected lysine-containing peptides against cancer cell lines.
Bioconjugation TechniquesTargeted Drug DeliveryShowed successful conjugation of Fmoc-Lys-OtBu with nanoparticles for improved drug delivery efficiency.
Peptide Synthesis OptimizationOrganic ChemistryEstablished protocols for efficient synthesis using Fmoc strategies, reducing reaction times significantly.

Comparison with Similar Compounds

Key Structural Variations and Functional Impacts

The compound’s structural analogs differ in protecting groups, ester moieties, or backbone modifications. Below is a comparative analysis:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Applications/Notes
(S)-tert-Butyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate Dual Fmoc (α-amino) and Boc (ε-amino) protection; tert-butyl ester C₃₀H₄₀N₂O₆ 548.65 Peptide synthesis; sequential deprotection
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid Free carboxylic acid instead of tert-butyl ester C₂₆H₃₂N₂O₆ 468.54 Water-soluble intermediate; requires activation for coupling
(S)-Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate Methyl ester at carboxyl terminus C₂₇H₃₄N₂O₆ 506.57 Enhanced solubility in polar aprotic solvents (e.g., DMF); used in solution-phase synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)amino)hexanoic acid Triazine-modified ε-amino group C₂₈H₃₄N₆O₄ 542.61 Designed for supramolecular assembly; triazine enables non-covalent interactions
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Single Boc protection (α-amino); unprotected ε-amino group as hydrochloride salt C₁₅H₃₁ClN₂O₄ 338.87 Simplified deprotection; used in linear peptide chains without branching

Stability and Reactivity

  • Acid/Base Stability : The Boc group is labile under acidic conditions (e.g., TFA), while Fmoc is base-sensitive (e.g., piperidine). This dual protection allows orthogonal deprotection, critical for stepwise peptide elongation . In contrast, analogs like the methyl ester derivative () require harsher conditions for ester hydrolysis .
  • Steric Effects: The 2-methylhexanoic acid variant () introduces steric hindrance, slowing coupling kinetics but improving resistance to enzymatic degradation .

Preparation Methods

Molecular Characteristics

The compound (C₃₀H₄₀N₂O₆) features an (S)-configured lysine backbone with dual orthogonal protecting groups: an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and a side-chain tert-butoxycarbonyl (Boc) group. The tert-butyl ester at the C-terminus enhances solubility in organic solvents during synthesis. Key identifiers include:

  • Molecular Weight : 524.6 g/mol

  • SMILES : CC(C)(C)OC(=O)C@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

  • InChIKey : LOSDSFHOKANAGM-VWLOTQADSA-N

Liquid-Phase Synthesis Strategies

Sequential Coupling of Protecting Groups

Liquid-phase synthesis involves stepwise introduction of Fmoc and Boc groups to lysine. A representative protocol adapts methods from liraglutide synthesis:

  • Activation of Palmitic Acid : n-Hexadecanoic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) to form Palmitoyl-OSu.

  • Dipeptide Formation : The activated ester reacts with H-Glu-OtBu to yield Palmitoyl-Glu-OtBu.

  • Lysine Functionalization : Palmitoyl-Glu(OSu)-OtBu is coupled with Fmoc-Lys-OH to generate Fmoc-Lys-(Glu(Nα-Palmitoyl)-OtBu)-OH.

For the target compound, this approach is modified:

  • Step 1 : Boc protection of lysine’s ε-amino group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

  • Step 2 : Fmoc protection of the α-amino group via Fmoc-Cl in the presence of a base like N-methylmorpholine (NMM).

  • Step 3 : Esterification with tert-butanol using DCC and dimethylaminopyridine (DMAP) to form the tert-butyl ester.

Key Considerations :

  • Coupling agents (DCC, HOSu) minimize racemization during activation.

  • Reaction yields depend on stoichiometric ratios; excess Boc₂O (1.2 equiv) ensures complete ε-amino protection.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization and Chain Assembly

SPPS leverages Fmoc/t-Bu chemistry for iterative coupling. Protocols from lysine dendrimer synthesis and standard peptide workflows are applicable:

  • Resin Loading : Fmoc-Gly-Wang resin is pre-swollen in dichloromethane (DCM), followed by Fmoc deprotection with 20% piperidine/DMF.

  • Lysine Coupling : Fmoc-Lys(Boc)-OH (3.5 equiv) is activated with HBTU/HOBt (3.5 equiv) and NMM (5%) in DMF, achieving >95% coupling efficiency in 30–45 minutes.

  • Terminal Modification : The N-terminal Fmoc group is retained, while the C-terminal tert-butyl ester remains intact post-cleavage.

Optimization Insights :

  • Elevated reagent concentrations (0.1–0.2 M) reduce reaction times to 15–45 minutes per coupling.

  • Steric hindrance from branched structures may lower yields (e.g., 48% for G3 dendrimers).

Protection Group Compatibility and Orthogonality

Fmoc and Boc Stability Profiles

  • Fmoc Deprotection : Achieved with 20% piperidine/DMF (2 × 10 minutes), preserving Boc groups.

  • Boc Cleavage : Requires strong acids (e.g., trifluoroacetic acid), which are avoided in SPPS to maintain resin integrity.

  • tert-Butyl Ester Stability : Resists basic and nucleophilic conditions but cleaved with TFA:DCM (1:99).

Table 1: Protection Group Stability Under Common Conditions

ConditionFmoc StabilityBoc Stabilitytert-Butyl Ester Stability
20% Piperidine/DMFUnstableStableStable
TFA (50%)StableUnstableUnstable
DCM/MeOHStableStableStable

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients isolates the compound (Rf = 0.3–0.4).

  • HPLC : Reverse-phase C18 columns (10–90% acetonitrile/0.1% TFA) confirm >98% purity.

Spectroscopic Characterization

  • NMR (CDCl₃) : δ 1.40 (s, 18H, Boc and tert-butyl), δ 4.40 (m, 1H, α-CH), δ 7.30–7.75 (m, 8H, fluorenyl).

  • HRMS : [M+H]⁺ calculated 525.29, observed 525.31.

Challenges and Mitigation Strategies

Racemization Risks

  • Cause : Prolonged exposure to basic conditions during Fmoc deprotection.

  • Solution : Use of HOBt or Oxyma additives suppresses epimerization.

Side Reactions

  • Incomplete Coupling : Monitored via Kaiser test; recoupling with fresh reagents resolves <1% unreacted sites.

  • tert-Butyl Ester Hydrolysis : Avoid aqueous workup at pH > 8 .

Q & A

Basic: What are the standard synthesis protocols for this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sequential protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the hexanoate backbone and protecting groups.
  • Deprotection : Selective removal of Fmoc under basic conditions (e.g., 20% piperidine in DMF) while retaining Boc stability .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to achieve >97% purity .
    Optimization Tips :
  • Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating .
  • Use anhydrous solvents and inert atmospheres to prevent side reactions with moisture-sensitive intermediates .

Basic: How should researchers purify this compound to ensure high purity for peptide synthesis?

Answer:

  • Chromatography : Silica gel chromatography with gradient elution (e.g., 30–70% ethyl acetate in hexane) effectively separates byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomeric impurities, critical for chiral integrity .
  • Recrystallization : Use tert-butyl methyl ether (MTBE) for crystallizing Boc-protected intermediates .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Stability Data :

    ConditionDegradation RateKey Degradation Products
    Room temperature, light15% over 30 daysFree amine (Fmoc cleavage)
    4°C, inert atmosphere<2% over 6 monthsNone detected
    Humidity >60%10% hydrolysis in 2 weeksCarboxylic acid derivatives
  • Recommendations : Store at –20°C under argon, desiccated, and shielded from light .

Advanced: What precautions are critical for handling air- and moisture-sensitive intermediates during synthesis?

Answer:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for sensitive steps like Boc/Fmoc deprotection .
  • Moisture Control : Pre-dry glassware at 120°C and employ molecular sieves (3Å) in reaction mixtures .
  • Quenching : Add scavengers (e.g., trisamine) to neutralize residual activating agents post-coupling .

Advanced: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~611.3) validates molecular weight .
  • HPLC-MS : Distinguishes diastereomers using chiral columns (e.g., Chiralpak IA) .

Advanced: How should researchers resolve contradictions in spectral data between batches?

Answer:

  • Comparative Analysis : Cross-validate with structurally similar compounds (e.g., tert-butyl hydrazine derivatives) to identify artifacts .
  • Case Study : A batch showing δ 1.4 ppm (Boc tert-butyl) split into two signals indicated incomplete coupling; reprocessing with fresh EDC resolved the issue .

Advanced: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Solvent Volume : Scaling polar aprotic solvents (DMF, DCM) increases cost and waste; switch to MTBE for greener processing .
  • Exotherm Management : Use jacketed reactors with controlled cooling during Boc deprotection (exothermic at >50°C) .
  • Yield Loss : Optimize catalyst loading (e.g., 1.2 eq HOBt vs. 1.5 eq) to reduce racemization .

Advanced: How do competing protecting group strategies (Fmoc vs. Boc) impact downstream applications?

Answer:

  • Fmoc : Labile to bases (e.g., piperidine), ideal for stepwise SPPS (solid-phase peptide synthesis).
  • Boc : Acid-labile (TFA cleavage), preferred for solution-phase synthesis of stable intermediates.
  • Hybrid Approach : Sequential use of both groups enables orthogonal protection, minimizing side reactions .

Basic: What safety protocols are mandatory for handling this compound?

Answer:

  • GHS Hazards : Acute toxicity (Category 4, H302/H315), requiring PPE (gloves, goggles, lab coat) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 min; seek medical attention if irritation persists .

Advanced: What methodologies assess the compound’s biological activity in drug discovery?

Answer:

  • In Vitro Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates .
  • Cellular Uptake : Radiolabel (³H/¹⁴C) the hexanoate backbone to track intracellular accumulation .
  • Structural Analogs : Compare with marine sponge-derived amides for anti-inflammatory activity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.